molecular formula C6H8BrN3 B12963319 3-Bromo-4-(hydrazinylmethyl)pyridine

3-Bromo-4-(hydrazinylmethyl)pyridine

Cat. No.: B12963319
M. Wt: 202.05 g/mol
InChI Key: BNNWLSGIQJYGQV-UHFFFAOYSA-N
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Description

3-Bromo-4-(hydrazinylmethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the third position and a hydrazinylmethyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(hydrazinylmethyl)pyridine typically involves the bromination of 4-methylpyridine followed by the introduction of the hydrazinylmethyl group. One common method involves the following steps:

Industrial Production Methods

For industrial production, the process is scaled up with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .

Mechanism of Action

Biological Activity

3-Bromo-4-(hydrazinylmethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a bromine atom at the third position and a hydrazinylmethyl group at the fourth position of the pyridine ring, which contributes to its reactivity and versatility in synthetic applications.

The molecular formula of this compound is C6H7BrN2\text{C}_6\text{H}_7\text{BrN}_2. The synthesis typically involves two main steps, where the bromine substituent and the hydrazinylmethyl group can participate in various substitution and oxidation reactions, yielding derivatives with distinct biological activities. Continuous flow reactors are often employed for large-scale production to enhance reaction efficiency and reproducibility, ensuring high yields and purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group is known for its potential antitumor properties, making this compound relevant in pharmacological studies. It can form hydrogen bonds or coordinate with metal ions, influencing the activity of target molecules, which is crucial for drug design.

Antitumor Activity

Research indicates that compounds containing hydrazinyl groups often exhibit antitumor properties. The specific mechanism by which this compound exerts its effects may involve the inhibition of tumor cell proliferation or induction of apoptosis through various signaling pathways. For instance, studies have shown that related hydrazine derivatives can inhibit cancer cell growth through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Antimicrobial Properties

In addition to its antitumor potential, this compound may also exhibit antimicrobial activity. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency. For example, related pyridine derivatives have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess comparable properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds can be insightful:

Compound NameKey FeaturesUniqueness
3-Bromo-4-methylpyridineLacks the hydrazinylmethyl groupLess versatile due to absence of functional group
4-(Hydrazinylmethyl)pyridineContains only the hydrazinylmethyl groupDoes not have bromine substituent
3-HydrazinopyridineSimilar core structure but lacks brominationDifferent reactivity profile
3-Amino-4-bromopyridineContains amino instead of hydrazinylmethyl groupVaries in biological activity

This table highlights how the combination of both a bromine atom and a hydrazinylmethyl group in this compound enhances its reactivity compared to similar compounds, making it an attractive candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyridine derivatives similar to this compound:

  • Antitumor Studies : A study on hydrazine derivatives revealed that certain compounds could inhibit cancer cell lines through mechanisms involving apoptosis induction. This suggests that this compound may share similar pathways.
  • Antimicrobial Activity : Research on alkaloids indicated that halogenated pyridines exhibited significant antimicrobial properties against various pathogens, reinforcing the potential efficacy of this compound in treating infections .

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

(3-bromopyridin-4-yl)methylhydrazine

InChI

InChI=1S/C6H8BrN3/c7-6-4-9-2-1-5(6)3-10-8/h1-2,4,10H,3,8H2

InChI Key

BNNWLSGIQJYGQV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CNN)Br

Origin of Product

United States

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